
Barium isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium isodecanoate is an organometallic compound with the molecular formula C20H38BaO4. It is a barium salt of isodecanoic acid, characterized by its unique structure where barium is coordinated with two isodecanoate anions. This compound is known for its applications in various industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium isodecanoate can be synthesized through the reaction of barium hydroxide with isodecanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C9H19COOH→Ba(C9H19COO)2+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting barium carbonate with isodecanoic acid. The reaction is carried out in a large reactor, and the product is purified through filtration and recrystallization. The process ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Barium isodecanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogens to form barium halides and isodecanoic acid derivatives.
Oxidation Reactions: Under oxidative conditions, this compound can be converted to barium carbonate and other oxidation products of isodecanoic acid.
Complexation Reactions: It can form complexes with other metal ions, enhancing its utility in catalysis and material science.
Common Reagents and Conditions
Halogens: For substitution reactions, halogens like chlorine or bromine are used.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Solvents: Organic solvents like toluene, xylene, and ethanol are frequently used.
Major Products Formed
Barium Halides: Formed during substitution reactions.
Barium Carbonate: A product of oxidation reactions.
Isodecanoic Acid Derivatives: Various derivatives depending on the reaction conditions.
Scientific Research Applications
Barium isodecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions.
Material Science: It is employed in the preparation of advanced materials, including barium-based ceramics and nanomaterials.
Biological Studies: Its role in biological systems is being explored, particularly in the study of barium’s effects on cellular processes.
Industrial Applications: It is used in the production of lubricants, stabilizers, and plasticizers.
Mechanism of Action
The mechanism of action of barium isodecanoate involves its ability to coordinate with other molecules and ions. In catalysis, it acts by providing a reactive site for the substrate molecules, facilitating the reaction. In biological systems, barium ions can interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Barium acetate
- Barium stearate
- Barium oleate
Comparison
Barium isodecanoate is unique due to its specific structure and the properties imparted by the isodecanoate anions. Compared to barium acetate, it has higher solubility in organic solvents. Unlike barium stearate and barium oleate, this compound has a lower molecular weight, making it more suitable for certain applications in catalysis and material science.
Properties
CAS No. |
93965-23-2 |
|---|---|
Molecular Formula |
C20H38BaO4 |
Molecular Weight |
479.8 g/mol |
IUPAC Name |
barium(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
AOXBGOXQPKELGN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
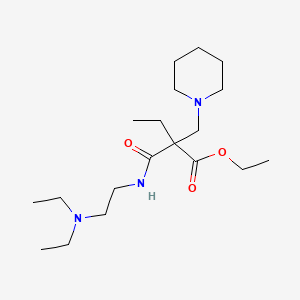
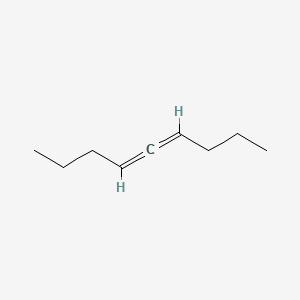
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
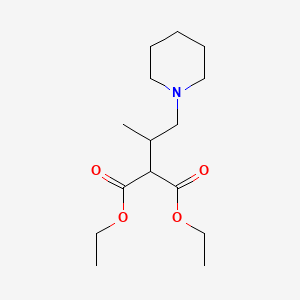
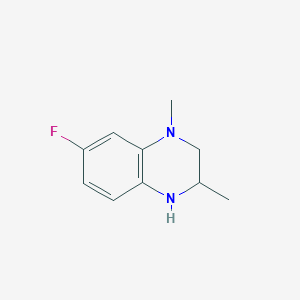
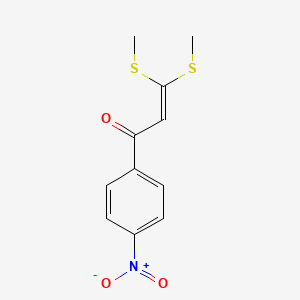

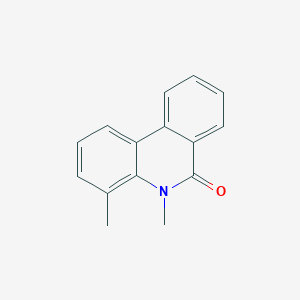
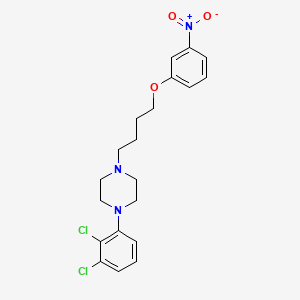
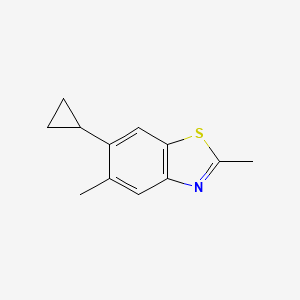

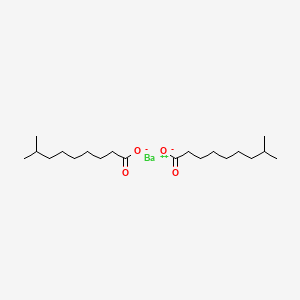
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
